molecular formula C18H28O3S B8676708 undec-10-en-1-yl 4-methylbenzene-1-sulfonate

undec-10-en-1-yl 4-methylbenzene-1-sulfonate

Cat. No.: B8676708
M. Wt: 324.5 g/mol
InChI Key: XIWBEXJOIRMPEK-UHFFFAOYSA-N
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Description

undec-10-en-1-yl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates. It is derived from undecenyl alcohol and p-toluenesulfonic acid. This compound is known for its utility in various organic synthesis processes due to its reactivity and functional group compatibility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undec-10-en-1-yl 4-methylbenzene-1-sulfonate typically involves the reaction of 10-undecen-1-ol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

10-undecen-1-ol+p-toluenesulfonyl chloride10-Undecenyl p-toluenesulfonate+HCl\text{10-undecen-1-ol} + \text{p-toluenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 10-undecen-1-ol+p-toluenesulfonyl chloride→10-Undecenyl p-toluenesulfonate+HCl

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

undec-10-en-1-yl 4-methylbenzene-1-sulfonate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution (SN2): This is the most common reaction, where the sulfonate group acts as a leaving group, allowing nucleophiles to attack the carbon atom.

    Oxidation: The double bond in the undecenyl chain can be oxidized to form epoxides or diols.

    Reduction: The sulfonate group can be reduced to a sulfonamide under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Nucleophilic Substitution: Produces ethers, thioethers, or amines depending on the nucleophile.

    Oxidation: Yields epoxides or diols.

    Reduction: Forms sulfonamides.

Scientific Research Applications

undec-10-en-1-yl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It is particularly useful in the preparation of polymers and surfactants.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals, including fragrances and flavors.

Mechanism of Action

The mechanism of action of undec-10-en-1-yl 4-methylbenzene-1-sulfonate primarily involves its role as a leaving group in nucleophilic substitution reactions. The sulfonate group stabilizes the transition state, facilitating the departure of the leaving group and the formation of the new bond. In biological systems, it can modify proteins and enzymes by reacting with nucleophilic amino acid residues, thereby altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

    p-Toluenesulfonic Acid: A strong organic acid used in similar nucleophilic substitution reactions.

    Methyl p-toluenesulfonate: A smaller analog used in methylation reactions.

    Ethyl p-toluenesulfonate: Used in ethylation reactions.

Uniqueness

undec-10-en-1-yl 4-methylbenzene-1-sulfonate is unique due to its long aliphatic chain with a terminal double bond, which provides additional reactivity and versatility in synthetic applications. This makes it particularly valuable in the synthesis of complex molecules and materials that require specific structural features.

Properties

Molecular Formula

C18H28O3S

Molecular Weight

324.5 g/mol

IUPAC Name

undec-10-enyl 4-methylbenzenesulfonate

InChI

InChI=1S/C18H28O3S/c1-3-4-5-6-7-8-9-10-11-16-21-22(19,20)18-14-12-17(2)13-15-18/h3,12-15H,1,4-11,16H2,2H3

InChI Key

XIWBEXJOIRMPEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCCC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.32 g (54.0 mM) of dry pyridine was added to 3.40 g (20.0 mM) of 10-undecene-1-ol, followed by stirring for 10 minutes at 0° C. Into the solution was added 3.80 g (20.0 mM) of p-toluenesulfonyl chloride, followed by stirring for 4 hours at room temperature. After the reaction, 2M-hydrochloric acid was added to acidify the reaction liquid, followed by extraction with ether. Into the extract liquid was added anhydrous sodium sulfate, followed by drying and distilling-off of the ether to obtain 6.20 g (19.1 mM) of 10-undecenyl p-toluenesulfonate. Yield: 95.5%.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.4 g
Type
reactant
Reaction Step Three
Quantity
4.32 g
Type
solvent
Reaction Step Three

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